molecular formula C12H19BrO2 B14306605 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane CAS No. 114952-77-1

2-[(7-Bromohept-2-YN-1-YL)oxy]oxane

Cat. No.: B14306605
CAS No.: 114952-77-1
M. Wt: 275.18 g/mol
InChI Key: NXDSXRANEQGEJW-UHFFFAOYSA-N
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Description

2-[(7-Bromohept-2-YN-1-YL)oxy]oxane is a chemical compound that belongs to the class of organic compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and an oxane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane typically involves the reaction of 7-bromohept-2-yne with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the oxane and facilitate the nucleophilic substitution reaction with the bromoalkyne. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Bromohept-2-YN-1-YL)oxy]oxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction Reactions: The triple bond can be reduced to a double or single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, amines, thiols, inert atmosphere.

    Oxidation: Potassium permanganate, ozone, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Major Products Formed

    Substitution: Amino or thiol derivatives of the original compound.

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

Scientific Research Applications

2-[(7-Bromohept-2-YN-1-YL)oxy]oxane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane involves its interaction with molecular targets through its reactive alkyne and bromine groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The oxane ring provides additional stability and reactivity, allowing the compound to participate in a variety of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    7-Bromohept-1-yne: A simpler alkyne with a bromine atom but without the oxane ring.

    2-(2-Methylbut-3-yn-2-yloxy)oxane: Another alkyne-oxane compound with a different substituent on the alkyne group.

    2-[(7-Bromohept-4-en-1-yl)oxy]oxane: A similar compound with a double bond instead of a triple bond.

Uniqueness

2-[(7-Bromohept-2-YN-1-YL)oxy]oxane is unique due to its combination of a bromine-substituted alkyne and an oxane ring. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

114952-77-1

Molecular Formula

C12H19BrO2

Molecular Weight

275.18 g/mol

IUPAC Name

2-(7-bromohept-2-ynoxy)oxane

InChI

InChI=1S/C12H19BrO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12H,1-2,4-5,7-11H2

InChI Key

NXDSXRANEQGEJW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC#CCCCCBr

Origin of Product

United States

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